TAK-676 free

Description

Properties

Molecular Formula |

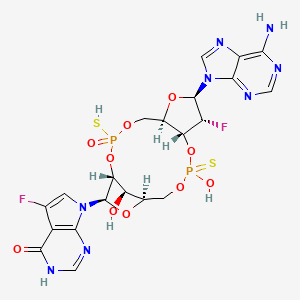

C21H22F2N8O10P2S2 |

|---|---|

Molecular Weight |

710.5 g/mol |

IUPAC Name |

7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?/m1/s1 |

InChI Key |

SIIGKCBSQKWSLM-MRPAKQHUSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of TAK-676 involves a series of chemical reactions designed to optimize its drug-like properties. Detailed methods for the synthesis and purification of TAK-676 can be found within the supplementary materials of related research articles . Industrial production methods are still under development as TAK-676 is currently in the clinical trial phase.

Chemical Reactions Analysis

TAK-676 undergoes various chemical reactions, primarily focusing on its interaction with the STING pathway. The compound is designed to trigger the activation of the STING signaling pathway and the production of type I interferons . Common reagents and conditions used in these reactions include cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) and other proinflammatory cytokines . The major products formed from these reactions are type I interferons and other immune-stimulating molecules .

Scientific Research Applications

TAK-676 has shown significant potential in preclinical studies for its ability to modulate both the innate and adaptive immune systems. It promotes the activation of dendritic cells, natural killer cells, and T cells . In syngeneic murine tumor models, TAK-676 induces dose-dependent cytokine responses and increases the activation and proliferation of immune cells within the tumor microenvironment . Clinical trials are ongoing to investigate its efficacy in combination with other therapies, such as pembrolizumab, in treating various types of cancer .

Mechanism of Action

TAK-676 is a systemic STING agonist that leads to the production of type I interferons and proinflammatory cytokines . These cytokines activate dendritic cells, macrophages, and natural killer cells, which subsequently mobilize adaptive immune cells against tumor cells . The compound’s mechanism of action involves the activation of the STING pathway, leading to the production of interferons and other immune-stimulating molecules .

Comparison with Similar Compounds

Comparison with Similar STING Agonists

Table 1: Key Features of TAK-676 vs. Other STING Agonists

Key Differentiators of TAK-676

Administration Route : Unlike IT agonists (e.g., ADU-S100, E7766), TAK-676’s IV delivery enables systemic access to tumors and lymphoid tissues, broadening applicability to hematologic and metastatic cancers .

Potency and Selectivity: TAK-676 binds human STING with sub-nanomolar affinity (Kd ≤0.027 μmol/L), outperforming CDN-based agonists like ADU-S100 . Its EC50 for NK and T-cell activation (0.22–0.27 μmol/L) is lower than BI 1387446 (0.15 μmol/L) .

Immune Activation Breadth: TAK-676 uniquely enhances DC maturation, CD8+ T-cell proliferation (Ki67+), and IFNγ+ T-cell infiltration in tumors and lymph nodes, correlating with durable regressions . In contrast, DMXAA failed clinically due to lack of human STING activation .

Combination Potential: TAK-676 synergizes with anti-PD-1 and radiation by reversing checkpoint inhibitor (CPI) resistance and amplifying IFN-I responses . For example, post-radiation TAK-676 increased tumor-infiltrating lymphocytes in NSCLC models .

Preclinical Efficacy Highlights

- CT26 Colon Cancer : At 2 mg/kg IV, TAK-676 achieved 132% GRI (P < 0.001) with complete regression in 40% of mice .

- A20 Lymphoma : 1 mg/kg IV resulted in 72% GRI (P < 0.001), escalating to 91% at 2 mg/kg .

- STING Dependency : Antitumor activity was abolished in STING-deficient mice, confirming mechanism specificity .

Clinical Progress and Challenges

TAK-676’s Phase I trials (NCT04420884, NCT04879849) focus on dose escalation and combination therapy. Early data indicate tolerability and pharmacodynamic immune activation . However, systemic STING agonism risks cytokine release syndrome (CRS), necessitating careful dosing. Competitors like BI 1387446 and TAK-500 (an antibody-drug conjugate delivering TAK-676 to CCR2+ cells) aim to enhance tumor targeting and reduce toxicity .

Q & A

Q. What is the mechanism of action of TAK-676, and how does it activate the STING pathway in immune cells?

TAK-676 is a synthetic small-molecule STING agonist designed to activate the cGAS-STING pathway, triggering type I interferon (IFN) production and downstream immune responses. Unlike intratumoral STING agonists, TAK-676 is administered intravenously due to its enhanced stability against serum degradation and improved tissue penetration . Mechanistically, it binds to STING proteins, inducing conformational changes that activate IRF3 and NF-κB signaling, leading to IFN-β release and recruitment of CD8+ T cells . Researchers should validate pathway activation using in vitro assays (e.g., IFN-β ELISA, phospho-STING Western blot) and in vivo tumor models with immune profiling .

Q. How should researchers design Phase I clinical trials to evaluate TAK-676's safety and pharmacodynamic activity?

Phase I trials for TAK-676 follow a 3+3 dose-escalation design with endpoints including dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and pharmacodynamic biomarkers (e.g., serum IFN-α/β levels, peripheral immune cell activation). Key considerations:

- Cohort stratification : Separate monotherapy and combination arms (e.g., with anti-PD-1 agents like pembrolizumab) .

- Biomarker sampling : Serial blood draws for pharmacokinetic (PK) and cytokine analysis, paired tumor biopsies pre-/post-treatment to assess immune infiltration .

- DLT criteria : Grade ≥3 adverse events (AEs) related to cytokine release syndrome (CRS) or organ toxicity within Cycle 1 .

Q. What biomarkers are predictive of TAK-676 response in solid tumors?

Biomarkers include:

- Intratumoral STING expression : Higher baseline STING levels correlate with IFN-driven immune activation .

- Peripheral immune dynamics : CD8+ T cell clonal expansion, PD-L1 upregulation, and myeloid cell suppression in blood .

- Interferon-stimulated genes (ISGs) : Single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes (TILs) reveals ISGhi T cells as responders . Methodologically, combine flow cytometry, multiplex cytokine assays, and spatial transcriptomics to map immune changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in TAK-676's efficacy across tumor types with varying STING pathway activity?

Discrepancies arise from tumor-intrinsic factors (e.g., STING allelic variants, DNase deficiencies) and microenvironmental barriers (e.g., immunosuppressive fibroblasts, myeloid-derived suppressor cells) . To address this:

- Patient stratification : Use genomic profiling (e.g., STING haplotype analysis via PCR) to exclude tumors with non-functional STING variants .

- Combinatorial strategies : Pair TAK-676 with radiation to induce DNA damage and enhance cGAS-STING activation , or with CCR2-targeted therapies (e.g., TAK-500) to deplete immunosuppressive myeloid cells .

Q. What experimental models best recapitulate TAK-676 resistance, and how can these inform translational studies?

Syngeneic mouse models with STING-deficient tumors or humanized mice reconstituted with patient-derived xenografts (PDXs) are optimal. Resistance mechanisms include:

Q. How should researchers optimize the timing and sequencing of TAK-676 with radiotherapy or checkpoint inhibitors?

Preclinical data suggest:

- Radiotherapy synergy : Deliver focal radiation (e.g., 24 Gy in 3 fractions) to induce DNA damage, followed by TAK-676 to amplify STING signaling .

- Checkpoint inhibitor sequencing : Administer anti-PD-1 agents 24–48 hours post-TAK-676 to leverage IFN-primed T cells . Clinical validation is ongoing in trials combining TAK-676 with pembrolizumab and radiation (NCT04420884) .

Q. What PK/PD modeling approaches are applicable to TAK-676's dose-response relationships?

Use nonlinear mixed-effects modeling (NONMEM) to correlate:

- Plasma concentrations (Cmax, AUC) with IFN-β levels .

- Dose escalation with immune cell activation (e.g., CD8+ T cell frequency) . Incorporate tumor burden metrics (e.g., RECIST 1.1) as covariates to refine dosing schedules .

Translational Challenges

Q. How can researchers address the limited penetration of TAK-676 into immune-cold tumors?

Strategies include:

- Nanoparticle encapsulation : Improve tumor accumulation while reducing systemic toxicity .

- Vascular normalization : Co-administer anti-angiogenic agents (e.g., bevacizumab) to enhance drug delivery .

Q. What are the ethical and practical considerations for obtaining paired tumor biopsies in TAK-676 trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.